

Comprehensive Technical Guide to Laduviglusib (CHIR99021): Structure, Properties, and Research Applications

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Compound Focus: Laduviglusib

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Compound Identification and Background

Laduviglusib, commonly known in research settings as **CHIR-99021**, **CT-99021**, or **CT99021**, is a synthetically derived small molecule organic compound that functions as a highly selective and potent ATP-competitive inhibitor. The compound has been assigned the **International Nonproprietary Name (INN) Laduviglusib** following its submission to the World Health Organization, reflecting its developmental status as a pharmacological agent. With a molecular weight of **464.1 g/mol** for the free base form and **501.8 g/mol** for the monohydrochloride salt, this aminopyrimidine derivative has emerged as a critical research tool in chemical biology and drug discovery pipelines. [1] [2]

The compound's significance in biomedical research stems from its precise targeting of **glycogen synthase kinase-3 (GSK-3)**, a constitutively active serine/threonine kinase that functions as a critical node in multiple cellular signaling pathways. First described in the early 2000s, CHIR-99021 has become one of the most extensively characterized GSK-3 inhibitors in experimental biology, with applications spanning from stem cell reprogramming and directed differentiation to investigation of metabolic disorders and neurological conditions. Its **drug-like properties** and favorable **pharmacological profile** have maintained its position as a gold standard GSK-3 inhibitor in experimental therapeutics. [1] [3] [4]

Structural Characteristics and Physicochemical Properties

Molecular Structure Analysis

The molecular structure of **Laduviglusib** features a **complex heteroaromatic system** with several distinctive components that contribute to its biological activity and physicochemical behavior. The core structure consists of **multiple nitrogen-containing rings** that facilitate interactions with the ATP-binding pocket of GSK-3 isoforms. Key structural elements include: [1]

- A **pyrimidine core** that serves as the central scaffold for molecular recognition
- **Dichlorophenyl substituents** that contribute to hydrophobic interactions within the kinase binding pocket
- An **aminopyridine moiety** that enhances solubility and participates in hydrogen bonding
- A **nitrile group** (-C≡N) that improves membrane permeability and influences electronic distribution

The systematic name and atomic connectivity are formally represented in the **canonical SMILES** notation: N#Cc1ccc(nc1)NCCNc1ccc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C. This string encodes the complete two-dimensional structural information, including the stereochemical features that define its bioactive conformation. The **International Chemical Identifier (InChI)** provides an alternative representation: InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32), which enables precise database searching and chemical structure validation. [1]

Physicochemical Profile

Laduviglusib exhibits a balanced profile of **molecular properties** that contribute to its utility as both a research compound and investigational therapeutic candidate. Comprehensive analysis of its physicochemical parameters reveals the following characteristics: [1]

*Table 1: Physicochemical Properties of **Laduviglusib***

Property	Value	Significance
Molecular Weight	464.1 g/mol (free base)	Optimal for cell permeability and target engagement
Hydrogen Bond Donors	3	Facilitates specific interactions with kinase domain
Hydrogen Bond Acceptors	7	Enhances aqueous solubility and binding affinity
Rotatable Bonds	7	Contributes to molecular flexibility and conformation
Topological Polar Surface Area	115.2 Å ²	Indicates moderate membrane permeability
XLogP	4.16	Suggests moderate lipophilicity
Lipinski's Rule of Five Violations	0	Predicts favorable drug-likeness and oral bioavailability

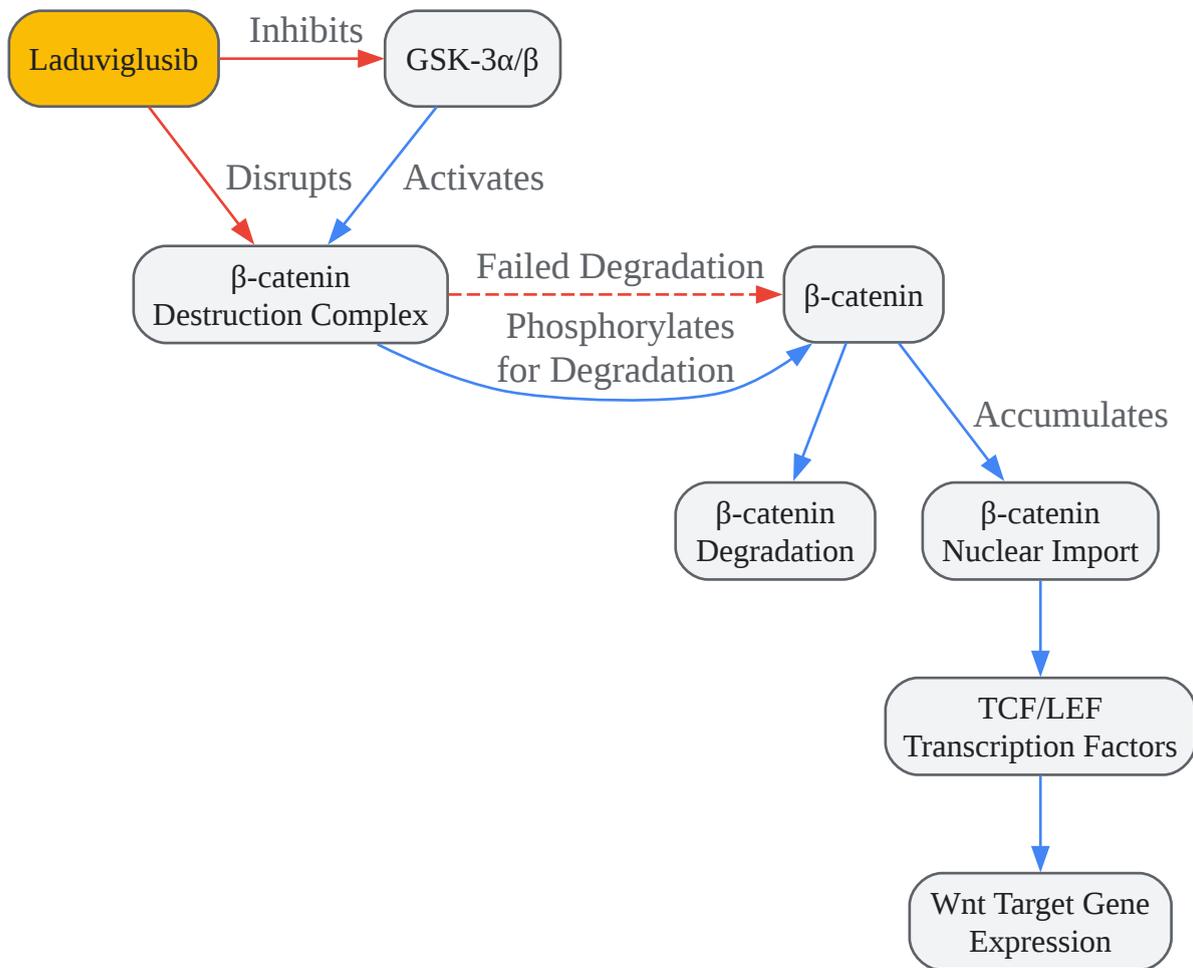
This combination of properties places **Laduviglusib** within the desirable **chemical space for drug-like molecules**, with no violations of Lipinski's Rule of Five, predicting favorable absorption and permeability characteristics. The compound's **moderate lipophilicity** (XLogP = 4.16) balances membrane penetration with adequate aqueous solubility for experimental applications. The **topological polar surface area** of 115.2 Å² falls within ranges associated with reasonable cell permeability, while the multiple hydrogen bond donors and acceptors facilitate specific molecular recognition in the kinase ATP-binding pocket. [1]

Mechanism of Action and Signaling Pathway Modulation

GSK-3 Inhibition and Wnt Pathway Activation

Laduviglusib functions primarily through **potent and selective inhibition** of both isoforms of glycogen synthase kinase-3 (GSK-3 α and GSK-3 β), with slightly greater potency against the GSK-3 β isoform. Biochemical assays demonstrate **half-maximal inhibitory concentration (IC50) values** of 10 nM for GSK-3 α and 6.7 nM for GSK-3 β in cell-free systems, indicating strong target engagement at nanomolar concentrations. The compound exhibits remarkable selectivity, showing **>500-fold selectivity** for GSK-3 over its closest homologs CDC2 and ERK2, as well as minimal cross-reactivity with a broad panel of other kinases and non-kinase enzymes. This selective profile makes it an exceptionally clean chemical probe for dissecting GSK-3-specific functions in complex biological systems. [3] [4] [2]

The inhibition of GSK-3 by **Laduviglusib** has profound effects on intracellular signaling cascades, most notably serving as a **functional activator of the Wnt/ β -catenin pathway**. Under basal conditions, GSK-3 phosphorylates β -catenin as part of a multiprotein destruction complex, targeting it for proteasomal degradation. When GSK-3 activity is inhibited by **Laduviglusib**, β -catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of Wnt-responsive genes. This mechanism underlies many of the compound's observed effects in stem cell biology, development, and disease models. [1] [4]



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*Figure 1: **Laduviglusib** activates Wnt/β-catenin signaling by inhibiting GSK-3, preventing β-catenin degradation and enabling target gene expression.*

Downstream Cellular Consequences

The activation of Wnt signaling through GSK-3 inhibition produces diverse **cellular effects** that vary by biological context and cell type. In stem cells and progenitor populations, **Laduviglusib** promotes **self-renewal and pluripotency** by maintaining the expression of core transcription factors such as Nanog and Oct4. In differentiating systems, precisely timed application can direct lineage specification, particularly toward **mesodermal fates** including cardiomyocytes. The compound also influences cellular metabolism, enhancing **glucose uptake and glycogen synthesis** through mechanisms that parallel insulin action.

Additionally, **Laduviglusib** modulates **mitochondrial function** and can induce protective autophagy in stressed cells, further expanding its pleiotropic effects across biological systems. [5] [3] [4]

Quantitative Profiling and Pharmacological Characterization

Inhibitory Potency and Selectivity

Comprehensive kinase profiling has established **Laduviglusib** as one of the most **selective GSK-3 inhibitors** available as a research tool. The compound's remarkable specificity is evidenced by its minimal activity against a broad panel of structurally related kinases: [3] [4] [2]

Table 2: Inhibitory Profile of **Laduviglusib** Against Key Kinases

Target	IC50 Value	Cellular Assay Readouts	Biological Consequences
GSK-3 α	10 nM	β -catenin stabilization (1.9-fold increase)	Wnt pathway activation
GSK-3 β	6.7 nM	CREB phosphorylation modulation	Altered gene expression
CDC2	8,800 nM	Cell cycle progression unaffected	Minimal cytotoxicity
ERK2	>10,000 nM	MAPK signaling unchanged	Specific pathway modulation
Other Kinases	Generally >1,000 nM	Broad kinase panel screening	High selectivity confirmed

This exceptional selectivity profile enables researchers to attribute observed phenotypic effects specifically to GSK-3 inhibition rather than off-target kinase effects, making **Laduviglusib** a preferred chemical probe for deconvoluting GSK-3 biology in complex systems. [3] [4] [2]

Cellular and In Vivo Pharmacological Properties

Beyond its target engagement profile, **Laduviglusib** demonstrates favorable **cellular activity** and in vivo pharmacokinetic properties that support its utility in both basic research and translational applications:

- **Cellular Potency:** In mouse ES-D3 embryonic stem cells, **Laduviglusib** inhibits proliferation with an IC50 of 4.9 μM , while in CHO-IR cells it activates glycogen synthase with an EC50 of 0.763 μM . The compound typically exhibits functional effects in cellular models in the **0.5-10 μM concentration range**, depending on the specific assay and cell type. [4]
- **Metabolic Effects:** In insulin-resistant rodent models, oral administration of **Laduviglusib** (16-48 mg/kg) produces significant improvements in glucose tolerance, with plasma glucose reductions up to 150 mg/dL without increasing insulin secretion, suggesting direct sensitization of peripheral tissues. [2]
- **Blood-Brain Barrier Penetration:** Evidence from neurological studies indicates that **Laduviglusib** can cross the blood-brain barrier, with demonstrated effects on central nervous system targets, including modulation of dopamine homeostasis in striatal regions. [6] [7]
- **Toxicological Profile:** The compound generally shows minimal cytotoxicity at functionally active concentrations, with no significant viability reduction observed in INS-1E cells even at high concentrations, contrasting with other GSK-3 inhibitors that show broader cellular toxicity. [2]

Experimental Applications and Methodologies

Stem Cell Preconditioning and Regenerative Medicine Applications

A prominent application of **Laduviglusib** involves **preconditioning of mesenchymal stem cells (MSCs)** to enhance their therapeutic potential for regenerative applications. A detailed protocol established for human umbilical cord-derived MSCs (hucMSCs) demonstrates the methodology: [5]

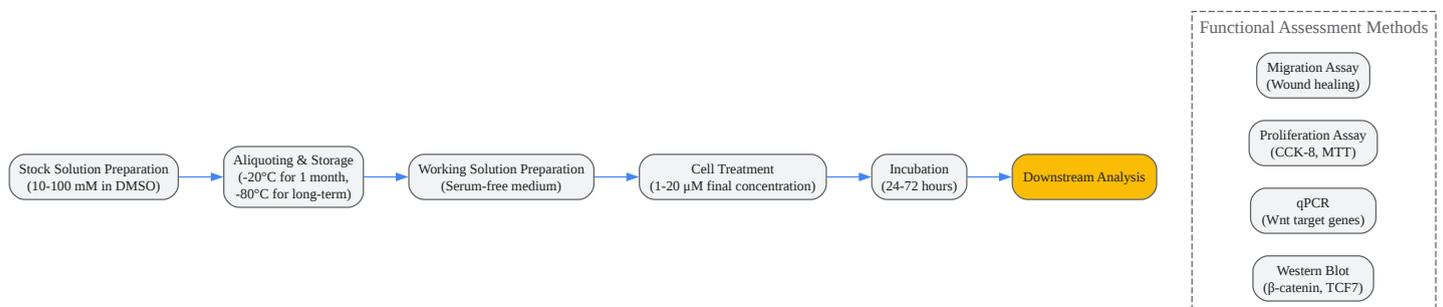
- **Cell Culture Conditions:** hucMSCs are maintained in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100U penicillin/streptomycin, and 2 mM L-glutamine at 37°C with 5% CO₂. [5]
- **Cytotoxicity Assessment:** Prior to preconditioning, determine non-toxic concentrations using MTT assay. Seed hucMSCs at 10,000 cells per well in 96-well plates, treat with **Laduviglusib** concentrations (typically 3, 5, and 7 μM) for 48 hours, then add MTT solution (1 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. [5]
- **Optimal Preconditioning Protocol:** Treat hucMSCs with 5 μM **Laduviglusib** for 48 hours in complete culture medium. This preconditioning enhances MSC migration capacity, proliferation potential, and therapeutic efficacy in injury models. [5]
- **In Vivo Validation:** In cisplatin-induced acute kidney injury models, administration of **Laduviglusib**-preconditioned hucMSCs preserves renal tissue architecture, reduces epithelial cell necrosis ($P \leq 0.001$), diminishes cast formation ($P \leq 0.05$), accelerates proliferation of injured tubular cells ($P \leq 0.001$), and lowers serum creatinine values ($P \leq 0.01$) compared to untreated controls. [5]

In Vitro Biochemical and Cellular Assays

For standard in vitro applications, researchers should follow established protocols for compound preparation and cellular treatment:

- **Stock Solution Preparation:** Dissolve **Laduviglusib** in DMSO to prepare 10-100 mM stock solutions. For the hydrochloride salt form, solubility in DMSO reaches 100 mg/mL (199.28 mM). Aliquot and store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. [8] [2]
- **Working Concentration Ranges:** Use final concentrations typically between 1-20 μM in cell culture media, depending on the application. For Wnt pathway activation, 3-10 μM is generally effective. For ameloblastoma studies, concentrations of 1μM, 10μM, and 20μM demonstrated dose-dependent effects on proliferation and migration. [9]

- **Treatment Duration:** Incubation times vary by application—typically 24-72 hours for gene expression changes, though some differentiation protocols use sequential treatment with **Laduviglusib** followed by other small molecules. [8]
- **Functional Assays:** Assess pathway activation through Western blotting for β -catenin stabilization, qPCR for Wnt target genes (TCF7, LEF1, WNT2B), and functional readouts such as CCK-8 proliferation assays or wound healing migration assays. [9]



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Figure 2: Experimental workflow for **Laduviglusib** preparation and cellular application, culminating in functional pathway assessment.

Research Applications and Biological Significance

Stem Cell Biology and Directed Differentiation

Laduviglusib has revolutionized multiple approaches in **stem cell engineering** and developmental biology. The compound maintains pluripotency in both mouse and human embryonic stem cells under feeder-free

conditions, allowing for more defined culture systems. In directed differentiation protocols, precisely timed application of **Laduviglusib** promotes specific lineage commitment—particularly toward **mesodermal lineages** such as cardiomyocytes. When combined with other small molecules like LDN-193189, **Laduviglusib** enables highly efficient cardiac differentiation from extended pluripotent stem cells (ffEPSCs), generating cardiomyocytes with improved mitochondrial function, calcium handling, and contractility properties. These applications highlight its utility in tissue engineering and regenerative medicine approaches. [3] [8]

Disease Modeling and Therapeutic Development

The compound's ability to modulate core signaling pathways has enabled advances in **disease modeling** across multiple therapeutic areas:

- **Neurodegenerative Disorders:** **Laduviglusib** reduces tau hyperphosphorylation in Alzheimer's models, decreases neuroinflammation in Parkinson's models, and mitigates huntingtin aggregation in Huntington's disease models, supporting its investigation as a potential neuroprotective agent. However, recent studies also note that it can cause inactivation of tyrosine hydroxylase and dopamine depletion in rat striatum, highlighting the complexity of its neurological effects. [6] [7]
- **Oncology Research:** In ameloblastoma studies, **Laduviglusib** activates Wnt signaling, increasing expression of TCF7, β -catenin, WNT2B, and LEF1, thereby enhancing tumor cell proliferation and migration. This demonstrates its utility in understanding signaling drivers of tumor behavior, even as it may promote certain cancer phenotypes. [9]
- **Metabolic Disease Modeling:** The compound's ability to enhance glucose metabolism and improve insulin sensitivity has made it valuable for studying insulin resistance and diabetes mechanisms. Its glucose-lowering effects without stimulating insulin secretion present a unique profile for investigating insulin-independent glucose disposal mechanisms. [2]

Emerging Applications and Future Directions

Recent investigations continue to expand the applications of **Laduviglusib** into new research domains. The compound shows utility in **organoid development** and three-dimensional tissue models, particularly in

generating engineered heart tissues (EHTs) with enhanced functional properties. In cancer stem cell biology, **Laduviglusib** helps maintain stem-like properties in certain tumor populations, enabling study of therapy resistance mechanisms. Additionally, its effects on mitochondrial function and autophagy have sparked interest in **cellular quality control pathways** and their role in age-related diseases. As the compound moves through clinical evaluation, its applications continue to diversify across experimental biology and translational medicine. [8] [6]

Conclusion

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